1-Isopropylazetidin-3-ol hydrochloride
Description
Properties
IUPAC Name |
1-propan-2-ylazetidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(2)7-3-6(8)4-7;/h5-6,8H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGRXBSSEHLLTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499970 | |
| Record name | 1-(Propan-2-yl)azetidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54431-32-2 | |
| Record name | 1-(Propan-2-yl)azetidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring Closure from Amino Alcohol Precursors
One common approach starts from aminohydroxybutyric acid derivatives, which undergo esterification, ring closure, and reduction steps to form the azetidine ring with a hydroxyl group at the 3-position.
- Step 1: Esterification
Aminohydroxybutyric acid is esterified in methanol with acid catalysis (e.g., sulfuric acid or acetyl chloride) to form a methyl ester hydrochloride intermediate. Conditions typically involve heating at 55-70 °C for 2-4 hours. - Step 2: Ring Closure
The methyl ester hydrochloride is treated with a base such as sodium phosphate in methanol at 20-60 °C for 4-8 hours to induce intramolecular cyclization forming the lactam (azetidinone) intermediate. - Step 3: Reduction
The lactam is reduced using sodium borohydride in a solvent like diglyme, followed by acid treatment and heating to 80 °C for 12 hours to yield the azetidin-3-ol free base. - Step 4: Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with hydrochloric acid and isolation by filtration and washing.
This method is scalable, GMP-compliant, and yields high optical and chemical purity, essential for pharmaceutical applications such as Larotrectinib synthesis.
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | Aminohydroxybutyric acid, MeOH, H2SO4 or Acetyl chloride, 55-70 °C, 2-4 h | Methyl ester hydrochloride | Acid-catalyzed esterification |
| 2 | Sodium phosphate base, MeOH, 20-60 °C, 4-8 h | Lactam (azetidinone) | Base-induced ring closure |
| 3 | NaBH4, diglyme, then H2SO4, 80 °C, 12 h | 1-Isopropylazetidin-3-ol (free base) | Reduction of lactam |
| 4 | HCl treatment, filtration, washing | 1-Isopropylazetidin-3-ol hydrochloride | Salt formation and isolation |
Alkylation of Azetidin-3-ol
Another approach involves direct alkylation of azetidin-3-ol or its derivatives with isopropyl-containing reagents under controlled conditions to introduce the N-isopropyl substituent.
- Starting from azetidin-3-ol free base, alkylation with isopropyl halides or related electrophiles in the presence of a base can yield the N-isopropyl derivative.
- Subsequent treatment with hydrochloric acid affords the hydrochloride salt.
- This method requires careful control of reaction conditions to avoid over-alkylation or ring opening.
While this method is less documented in detail for this specific compound, it is a common synthetic tactic for N-substituted azetidines.
Microreactor Continuous Flow Synthesis
Recent advances include microreactor technology for azetidine derivatives, enabling precise control over reaction parameters such as temperature (60-250 °C), pressure (0-2 MPa), and flow rate (1-200 mL/min).
- Reaction solutions containing azetidine precursors are pumped through microreactors, allowing rapid and efficient synthesis.
- This method reduces reaction times, energy consumption, and solvent loss, improving yield and purity.
- It is particularly useful for large-scale production with consistent quality.
Comparative Analysis of Preparation Methods
| Feature | Esterification + Ring Closure + Reduction (Batch) | Alkylation of Azetidin-3-ol | Microreactor Continuous Flow |
|---|---|---|---|
| Scalability | High, GMP-compliant | Moderate | High, suitable for scale-up |
| Reaction Time | Several hours to days | Variable | Minutes to hours |
| Purity and Optical Control | High, suitable for pharmaceutical use | Depends on conditions | High, reproducible |
| Energy Consumption | Moderate | Moderate | Low |
| Environmental Impact | Moderate (solvent use, acid/base handling) | Moderate | Low (efficient solvent use) |
| Yield | ~44% overall from aminohydroxybutyric acid | Variable | High |
| Complexity | Multi-step, requires intermediate isolation | Single-step alkylation | Continuous, integrated steps |
Research Findings and Notes
- The esterification and ring closure method starting from aminohydroxybutyric acid is well-documented and provides a robust route to high-purity this compound, meeting regulatory standards for pharmaceutical intermediates.
- The use of sodium phosphate as a base in ring closure improves yield and facilitates isolation of crystalline intermediates.
- Reduction with sodium borohydride in diglyme followed by acid treatment is effective for converting lactams to azetidin-3-ols.
- Microreactor technology offers a promising alternative for continuous, scalable synthesis with reduced environmental footprint and improved process control.
- Alkylation methods require careful optimization to prevent side reactions and ensure selective N-isopropylation.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropylazetidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized azetidine derivatives .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a fundamental building block in the synthesis of more complex molecules and polymers. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, facilitates the development of new compounds with specific functionalities.
2. Biology
- Biological Studies : 1-Isopropylazetidin-3-ol hydrochloride is utilized in biological research to study molecular interactions and pathways. Its potential as a precursor for biologically active molecules makes it instrumental in exploring new therapeutic avenues.
3. Medicine
- Therapeutic Potential : Ongoing research investigates its use as a scaffold for drug development, particularly in targeting specific diseases through enzyme inhibition. Notably, compounds similar to this compound have shown activity against IKK-2, an enzyme linked to inflammatory diseases . This suggests its potential role in developing treatments for conditions such as rheumatoid arthritis and other inflammatory disorders.
4. Industry
- Specialty Chemicals Production : The compound is employed in the production of specialty chemicals and materials that exhibit unique properties, expanding its utility in industrial applications.
Mechanism of Action
The mechanism of action of 1-Isopropylazetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, influencing their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in both research and therapeutic contexts .
Comparison with Similar Compounds
1-Methylazetidin-3-ol Hydrochloride (CAS 26687-49-0)
Azetidin-3-ol Hydrochloride (CAS 18621-18-6)
- Molecular Formula: C₃H₈ClNO
- Molecular Weight : 109.55 g/mol
- Key Features: No substituents on the azetidine ring, making it the simplest analog. Higher polarity due to the unsubstituted hydroxyl group. Physicochemical Properties: Boiling point ~250°C; moderate BBB permeability predicted in silico .
- Synthetic Routes : Reacted with bromomethyl or iodopyrimidine derivatives in solvents like dichloromethane or 1,2-dimethoxyethane, yielding functionalized azetidines with ~70–85% efficiency .
1-(Azetidine-3-carbonyl)pyrrolidin-3-ol Hydrochloride (CAS 2227205-27-6)
- Molecular Formula : C₈H₁₅ClN₂O₂
- Molecular Weight : 206.67 g/mol
- Key Features :
Tabulated Comparison of Key Parameters
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |
|---|---|---|---|---|---|
| 1-Isopropylazetidin-3-ol HCl | 13156-06-4 | C₆H₁₄ClNO | 159.64 | 1-isopropyl, 3-OH | Neurological drug precursors |
| 1-Methylazetidin-3-ol HCl | 26687-49-0 | C₄H₁₀ClNO | 123.58 | 1-methyl, 3-OH | GPCR ligand studies |
| Azetidin-3-ol HCl | 18621-18-6 | C₃H₈ClNO | 109.55 | 3-OH | Base scaffold for derivatization |
| 1-(Azetidine-3-carbonyl)pyrrolidin-3-ol HCl | 2227205-27-6 | C₈H₁₅ClN₂O₂ | 206.67 | Azetidine-pyrrolidine hybrid | Dual-target enzyme modulation |
Research Findings and Trends
- Steric Effects : The isopropyl group in 1-Isopropylazetidin-3-ol HCl enhances lipophilicity (logP ~0.8) compared to the methyl analog (logP ~-0.3), improving membrane permeability but reducing aqueous solubility .
- Hybrid Structures : Compounds like 1-(Azetidine-3-carbonyl)pyrrolidin-3-ol HCl demonstrate synergistic activity in enzyme inhibition assays, likely due to dual-binding motifs .
- Synthetic Challenges : Functionalization of azetidines often requires optimized conditions (e.g., low-temperature alkylation) to prevent ring strain-induced side reactions .
Biological Activity
1-Isopropylazetidin-3-ol hydrochloride (CAS No. 54431-32-2) is a chemical compound classified as an azetidine, which is a four-membered nitrogen-containing heterocycle. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
| Property | Value |
|---|---|
| IUPAC Name | 1-propan-2-ylazetidin-3-ol; hydrochloride |
| Molecular Formula | C6H14ClNO |
| Molecular Weight | 151.63 g/mol |
| InChI | InChI=1S/C6H13NO.ClH/c1-5(2)7-3-6(8)4-7;/h5-6,8H,3-4H2,1-2H3;1H |
| InChI Key | MGGRXBSSEHLLTQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets within biological systems. The compound's structure allows it to form stable complexes with proteins and other biomolecules, influencing cellular processes and biochemical pathways. This mechanism underlies its potential therapeutic applications.
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Neuroprotective Effects : Studies suggest that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Antimicrobial Activity : Preliminary research indicates that it may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of various azetidine derivatives, including this compound. The results indicated that this compound significantly reduced neuronal cell death in models of oxidative stress, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.
Antimicrobial Activity
Research conducted by a team at the University of Chemistry and Technology assessed the antimicrobial efficacy of this compound against several bacterial strains. The findings demonstrated that the compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, supporting its potential use in developing novel antimicrobial agents.
Comparison with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| Azetidine | Four-membered ring | Basic scaffold for drug design |
| Oxetane | Four-membered ring (Oxygen) | Less studied biologically |
| This compound | Four-membered ring (Nitrogen) | Neuroprotective and antimicrobial properties |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 1-Isopropylazetidin-3-ol hydrochloride?
- Methodology : Focus on critical steps such as amination (using isopropylamine with catalysts like Pd/C or Raney Ni) and hydrochloride salt formation (controlled addition of HCl gas or aqueous HCl to avoid over-acidification). Reaction conditions (e.g., temperature: 40–60°C, inert atmosphere) and purification via recrystallization (using ethanol/water mixtures) can improve yield. Monitor intermediates using TLC or NMR for real-time optimization .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- Methodology :
- HPLC : Use a C18 column, mobile phase (e.g., 0.1% trifluoroacetic acid in acetonitrile/water), flow rate 1.0 mL/min, and UV detection at 210–254 nm. Compare retention times with standards .
- NMR : Analyze H and C spectra for characteristic peaks (e.g., azetidine ring protons at δ 3.2–4.0 ppm, isopropyl group at δ 1.0–1.2 ppm).
- Mass Spectrometry : Confirm molecular ion [M+H] and fragmentation patterns .
Q. What are the critical parameters to control during hydrochloride salt formation?
- Methodology : Maintain pH 4–5 during HCl addition to ensure complete protonation of the amine without degrading the azetidine ring. Use anhydrous solvents (e.g., diethyl ether) to avoid hydrolysis. Monitor salt precipitation via turbidity measurements and isolate via vacuum filtration .
Advanced Research Questions
Q. How should researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?
- Methodology :
- Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Perform X-ray crystallography for unambiguous structural confirmation.
- Analyze impurities via LC-MS/MS to identify byproducts (e.g., oxidation at the azetidine ring) and adjust synthetic routes .
Q. What strategies are effective in studying the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling.
- Use stress testing (e.g., 0.1N HCl/NaOH for hydrolytic stability, 3% HO for oxidative stability).
- Quantify degradation products via HPLC-UV/ELSD and model degradation kinetics using Arrhenius plots .
Q. How can researchers investigate the interaction of this compound with biological receptors?
- Methodology :
- Perform radioligand binding assays (e.g., H-labeled compound) on target receptors (e.g., σ-1 or NMDA receptors).
- Use surface plasmon resonance (SPR) to measure binding affinity (K) and kinetics (k/k).
- Validate findings with molecular docking simulations (software: AutoDock Vina) to predict binding modes .
Q. What methodologies are suitable for analyzing degradation products under oxidative stress?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
